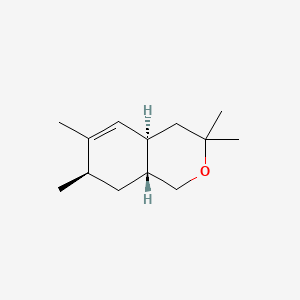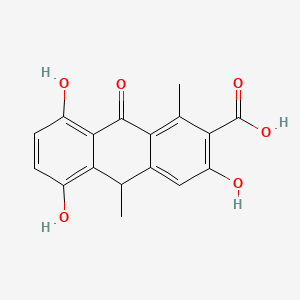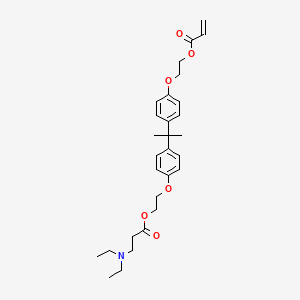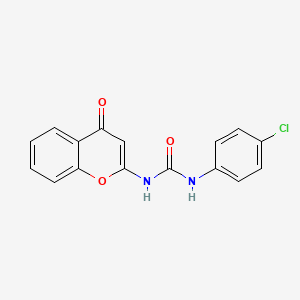
Urea, N-(4-chlorophenyl)-N'-(4-oxo-4H-1-benzopyran-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(4-chlorophenyl)-N’-(4-oxo-4H-1-benzopyran-2-yl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both a chlorophenyl group and a benzopyran moiety, suggests potential biological activity and utility in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For this specific compound, the synthetic route might involve the following steps:
Preparation of the isocyanate: The isocyanate precursor can be synthesized from the corresponding amine via phosgenation.
Reaction with the amine: The isocyanate is then reacted with 4-chlorophenylamine under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Urea derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the nitrogen atoms.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups into the aromatic ring.
Aplicaciones Científicas De Investigación
Urea derivatives, including this compound, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Potential inhibitors of enzymes or receptors due to their ability to mimic natural substrates.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of urea derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and benzopyran groups may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
Similar Compounds
Urea, N-(4-chlorophenyl)-N’-(4-oxo-4H-1-benzopyran-2-yl)-: can be compared with other urea derivatives, such as:
Uniqueness
The presence of both a chlorophenyl group and a benzopyran moiety in the compound’s structure may confer unique properties, such as enhanced biological activity or specific binding interactions. These features can make it a valuable compound for targeted research and development.
Propiedades
Número CAS |
59629-53-7 |
|---|---|
Fórmula molecular |
C16H11ClN2O3 |
Peso molecular |
314.72 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-(4-oxochromen-2-yl)urea |
InChI |
InChI=1S/C16H11ClN2O3/c17-10-5-7-11(8-6-10)18-16(21)19-15-9-13(20)12-3-1-2-4-14(12)22-15/h1-9H,(H2,18,19,21) |
Clave InChI |
UQVGOAKBSGTGAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(O2)NC(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


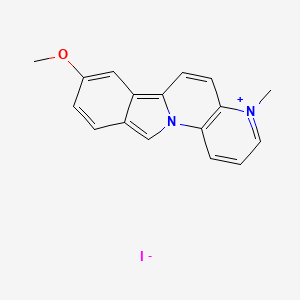
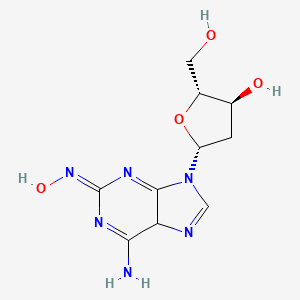
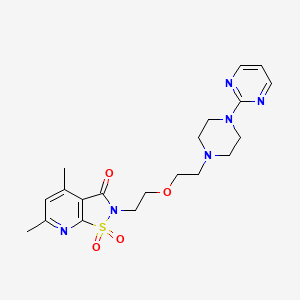
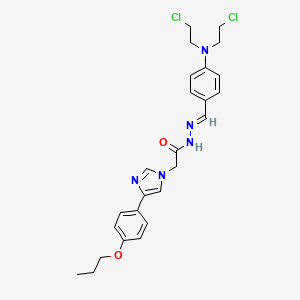
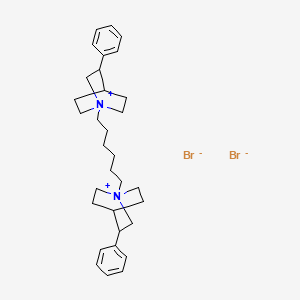
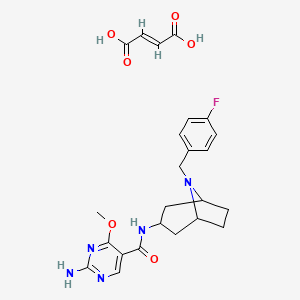

![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride](/img/structure/B12711409.png)


